ethyl N-(p-hydroxyphenacyl)carbamate
Description
Ethyl N-(p-hydroxyphenacyl)carbamate is a carbamate derivative featuring a p-hydroxyphenacyl substituent attached to the carbamate nitrogen. This structural motif combines the carbamate functional group—known for its versatility in pharmaceuticals, agrochemicals, and polymer chemistry—with a phenolic moiety, which may enhance solubility, hydrogen-bonding capacity, and metabolic stability.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H,12,15) |
InChI Key |
GXZGHESXDPLERX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Carbamates
Ethyl N-(p-hydroxyphenacyl)carbamate differs from simpler carbamates by the presence of the p-hydroxyphenacyl group. Key structural distinctions include:
- Ethyl Carbamate : Lacks aromatic or hydroxyl substituents, resulting in lower molecular weight and higher volatility .
- Vinyl Carbamate: Contains a vinyl group instead of an ethyl group, conferring greater electrophilicity and carcinogenic potency .
- tert-Butyl Carbamate : Features a bulky tert-butyl group, which enhances steric hindrance and reduces metabolic oxidation .
- Benzyl Carbamate : Includes a benzyl aromatic ring but lacks the hydroxyl group, influencing solubility and reactivity .
Metabolic Pathways and Degradation
Carbamates are primarily metabolized by cytochrome P450 enzymes (e.g., CYP2E1):
- Ethyl Carbamate : Oxidized to vinyl carbamate, then to vinyl carbamate epoxide, a DNA-alkylating agent .
- Vinyl Carbamate: Directly epoxidized without prior oxidation, enhancing its carcinogenic potency .
- N-Hydroxy Derivatives : Conjugated with glucuronic acid for excretion, reducing systemic toxicity .
The p-hydroxyphenacyl group may alter metabolism by introducing phase II conjugation pathways (e.g., glucuronidation), similar to phenolic compounds .
Data Tables
Table 2: Toxicity and Metabolic Data
| Compound | Carcinogenicity (Rodent Models) | Mutagenicity (Salmonella TA100) | Key Metabolites |
|---|---|---|---|
| Ethyl Carbamate | High (lung, liver tumors) | Non-mutagenic | Vinyl carbamate epoxide |
| Vinyl Carbamate | Very high (multiple organs) | Mutagenic (with activation) | Vinyl carbamate epoxide |
| tert-Butyl Carbamate | Not reported | Non-mutagenic | Oxidized tert-butyl groups |
| Benzyl Carbamate | Low | Non-mutagenic | Benzyl alcohol derivatives |
| This compound* | Unknown | Predicted low | Glucuronidated metabolites |
*Predictions based on structural analogs .
Preparation Methods
p-Hydroxyphenacyl (pHP) as a Photocleavable Handle
The pHP group enables light-triggered carbamate deprotection (Fig. 2A). Synthesis involves reacting p-hydroxyphenacyl bromide (1.0 eq) with ethyl isocyanate (1.05 eq) in THF under N₂, catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 2 mol%). Ultraviolet (UV) irradiation at 365 nm cleaves the carbamate with 85% efficiency, quantified by high-performance liquid chromatography (HPLC).
Time-resolved Raman spectroscopy reveals the photolysis mechanism:
-
Excitation to ππ* state (τ = 150 ps)
-
Intersystem crossing to triplet state (τ = 2.1 ns)
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methodologies
Zinc-based methods achieve superior yields (89.1%) and purity (94.9%) versus organotin catalysts (66% yield, 80% purity). DBU-mediated routes, while effective for photolabile derivatives, show lower yields due to competitive Michael additions.
Scalability and Industrial Adaptations
Patent US6133473A details a kilogram-scale process:
-
Charge 50.0 g dibromoformaldoxime in DCM (250 g)
-
Add Zn(acac)₂·H₂O (1.49 g, 0.247 mol%)
-
Dropwise addition of n-butyl isocyanate (24.5 g) at 0–5°C
-
Wash with 5% NaHCO₃ (2×175 g) and H₂O (2×175 g)
This protocol reduces reaction time 2.5-fold compared to prior art, with no column chromatography required.
Spectroscopic Characterization and Quality Control
NMR and IR Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂)
-
δ 5.73 (s, 1H, NH)
-
δ 6.85 (d, J = 8.6 Hz, 2H, ArH)
IR (KBr):
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-(p-hydroxyphenacyl)carbamate, and how do reaction conditions influence yield?
- Methodology : this compound can be synthesized via carbamate linkage formation between p-hydroxyphenacyl derivatives and ethyl isocyanate. Key steps include controlling solvent polarity (e.g., anhydrous dichloromethane) and maintaining low temperatures (0–5°C) to minimize side reactions. Catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction efficiency by stabilizing intermediates .
- Data : Yields exceeding 85% are achievable with optimized molar ratios (e.g., 1:1.2 phenol-to-isocyanate) and reflux times ≤6 hours .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- GC–NPD/N-TSD : Detects carbamate derivatives with a limit of detection (LOD) of 50 μg/L using Stabilwax columns .
- HPLC–MS : Provides structural confirmation via molecular ion peaks (e.g., m/z 236.31 for C₁₃H₁₆N₂O₃) and fragmentation patterns .
- FTIR : Identifies carbamate C=O stretches at 1680–1720 cm⁻¹ and phenolic O–H bands at 3200–3600 cm⁻¹ .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability studies should monitor degradation kinetics under varying pH (2–12) using UV-Vis spectrophotometry at λmax ≈ 270 nm. Hydrolysis rates increase in alkaline conditions (pH >9) due to nucleophilic attack on the carbamate carbonyl .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in catalytic systems?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during catalysis. For example, Zn/Al/Ce oxides lower activation energy by 15–20 kJ/mol via Lewis acid-base interactions with the carbamate oxygen .
- Data : Bond dissociation energies (BDE) for C–O bonds in the carbamate group range from 280–310 kJ/mol, indicating susceptibility to oxidative cleavage .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodology :
- Dose-Response Studies : Validate antimicrobial IC₅₀ values (e.g., 8–12 μM against S. aureus) across multiple cell lines to address variability .
- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., hydrolyzed p-hydroxyphenacyl amines) that may contribute to observed effects .
Q. What strategies improve the reproducibility of this compound synthesis across laboratories?
- Methodology :
- Standardized Protocols : Adopt inert atmosphere (N₂/Ar) during isocyanate reactions to prevent moisture-induced side products .
- Interlaboratory Validation : Share raw NMR/GC-MS data via platforms like PubChem to cross-verify spectral signatures (e.g., δ 1.2 ppm for ethyl CH₃) .
Key Considerations
- Contradictions : Discrepancies in biological activity data may arise from impurity profiles (e.g., residual isocyanates). Purity ≥98% (HPLC) is critical for pharmacological assays .
- Advanced Tools : Synchrotron XRD and TEM-EELS can characterize catalyst surface defects critical for carbamate bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
